1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
The structure features:
- 1-(4-Chlorophenyl): A chloro-substituted phenyl group at position 1, enhancing lipophilicity and influencing receptor binding.
- 8-Fluoro: A fluorine atom at position 8, modulating electronic properties and metabolic stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O2/c1-30-21-10-3-14(11-22(21)31-2)23-19-13-27-20-9-6-16(26)12-18(20)24(19)29(28-23)17-7-4-15(25)5-8-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVROWYIVTGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of pyrazolo[4,3-c]quinolines typically involves the condensation of β-dicarbonyl compounds with amines. For the specific compound , a straightforward method includes refluxing 3,4-dimethoxyacetophenone with appropriate amines in an aromatic solvent. The yield and purity of the synthesized compound can be optimized through recrystallization techniques .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.
- IC50 Values : The compound exhibited IC50 values in the range of 0.01 µM to 0.46 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve apoptosis induction and cell cycle arrest:
- Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in treated cells, thereby inhibiting their proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also exhibits anti-inflammatory activities. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- Cytokine Inhibition : The compound has been reported to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanistic Insights : This anti-inflammatory effect is likely mediated through the inhibition of NF-kB signaling pathways .
Study 1: Cytotoxicity Assessment
In a comprehensive study assessing the cytotoxic effects of various pyrazoloquinoline derivatives, the compound displayed remarkable potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.01 |
| This compound | MCF-7 | 0.03 |
| Doxorubicin | A549 | 0.15 |
This table illustrates the superior efficacy of the compound compared to doxorubicin in inhibiting cancer cell proliferation.
Study 2: In Vivo Efficacy
An animal model study demonstrated that administration of this compound significantly reduced tumor growth in xenograft models:
Scientific Research Applications
The biological activity of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown selectivity against hematological tumor cell lines with an IC50 value in the micromolar range .
- Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies suggest that it may also exhibit antimicrobial properties, although further research is needed to establish its efficacy in this area .
Case Studies
Several case studies have documented the applications and effectiveness of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives against cancer cell lines. The specific compound demonstrated a higher selectivity index compared to standard chemotherapeutics, indicating its potential as a targeted therapy .
- Structure-Activity Relationship (SAR) Analysis : Researchers conducted SAR studies to understand how modifications to the pyrazoloquinoline structure affect biological activity. The presence of fluorine and methoxy groups was found to enhance anticancer activity while reducing toxicity in normal cells .
Summary Table of Biological Activities
| Activity Type | Effectiveness | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer | Significant | 1.00 ± 0.42 | >25-fold |
| Anti-inflammatory | Moderate | - | - |
| Antimicrobial | Preliminary | - | - |
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Insight: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects and improved binding affinity compared to mono-substituted analogs, as seen in anti-inflammatory studies of dimethoxy-containing derivatives .
Substituent Variations at Position 1
Key Insight : The 4-chlorophenyl group at position 1 optimizes lipophilicity without excessive steric bulk, balancing solubility and membrane permeability .
Substituent Variations at Position 8
Key Insight : The 8-fluoro substituent in the target compound offers a favorable balance between electronic effects and metabolic resistance compared to bulkier groups like ethoxy or CF3 .
Pharmacological Activity Comparisons
- Anti-Inflammatory Activity: Compounds with 3,4-dimethoxyphenyl groups (e.g., target compound) exhibit superior anti-inflammatory effects (59–62% edema suppression) compared to mono-methoxy analogs .
- Anticancer Potential: Pyrazoloquinolines with chloro and fluoro substituents show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .
- Metabolic Stability: Fluorine at position 8 reduces oxidative metabolism, extending half-life compared to non-halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, and how can intermediates be characterized?
Synthesis typically begins with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (a common starting material for pyrazoloquinolines) can undergo nucleophilic substitution with fluorinated reagents to introduce the 8-fluoro group . Subsequent coupling with 3,4-dimethoxyphenyl and 4-chlorophenyl groups may involve Suzuki-Miyaura cross-coupling or Ullmann-type reactions under palladium catalysis. Key intermediates should be characterized via:
Q. How can researchers validate the structural integrity of this compound in the presence of regioisomeric impurities?
Regioisomeric byproducts (e.g., from competing substitution at C4 vs. C8) can be resolved using:
- Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
- 2D NMR techniques (COSY, NOESY) to distinguish between substituent orientations. For example, NOE correlations between the fluoro group and adjacent protons can confirm the 8-fluoro position .
- Thermogravimetric analysis (TGA) to assess purity based on decomposition profiles .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
To probe SAR:
- Systematic substitution : Replace the 3,4-dimethoxyphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methyl) analogs to assess electronic effects on target binding .
- Fluorine scanning : Compare 8-fluoro with 6- or 7-fluoro analogs to evaluate positional effects on bioavailability and metabolic stability .
- Crystallographic docking : Use X-ray structures of related quinoline-protein complexes (e.g., kinase inhibitors) to model interactions with the pyrazoloquinoline core .
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assay protocols : Use cell lines with validated expression levels of target proteins (e.g., kinases) and control for solvent effects (e.g., DMSO concentration).
- Parallel synthesis and testing : Compare batches synthesized via divergent routes to isolate activity contributions from specific intermediates .
- Metabolite profiling : LC-MS/MS analysis to rule out off-target effects from degradation products .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments, solubility, and logP values .
- Molecular dynamics (MD) simulations : Model membrane permeability using lipid bilayer systems (e.g., CHARMM-GUI).
- ADMET prediction : Tools like SwissADME or ADMETlab can forecast metabolic sites (e.g., demethylation of the 3,4-dimethoxyphenyl group) .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Microwave-assisted synthesis : Reduce reaction times for coupling steps (e.g., from 24 hours to 2 hours at 150°C) .
- Flow chemistry : Continuous reactors improve control over exothermic reactions (e.g., fluorination).
- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, catalyst loading, and solvent polarity .
Methodological Challenges
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Q. How can the stability of this compound under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC and identify products using HRMS .
- Solid-state stability : Store under ICH guidelines (25°C/60% RH) and analyze crystallinity changes via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
